molecular formula C10H7ClN2O3S B11845980 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride

4-(Pyrazin-2-yloxy)benzenesulfonyl chloride

Cat. No.: B11845980
M. Wt: 270.69 g/mol
InChI Key: PXAFYXCJWHVVQU-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yloxy)benzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a pyrazine ring linked via an ether oxygen at the para position of the benzene ring. The pyrazine substituent introduces electron-withdrawing effects due to its nitrogen-rich heterocyclic structure, which enhances the electrophilicity of the sulfonyl chloride group. This compound is likely used as an intermediate in pharmaceutical synthesis, particularly for constructing sulfonamide-based drugs or enzyme inhibitors, though specific applications require further validation .

Properties

Molecular Formula

C10H7ClN2O3S

Molecular Weight

270.69 g/mol

IUPAC Name

4-pyrazin-2-yloxybenzenesulfonyl chloride

InChI

InChI=1S/C10H7ClN2O3S/c11-17(14,15)9-3-1-8(2-4-9)16-10-7-12-5-6-13-10/h1-7H

InChI Key

PXAFYXCJWHVVQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC=CN=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Sulfonation Followed by Nucleophilic Substitution

This route involves sulfonating a precursor to introduce the sulfonyl chloride group, followed by substitution to attach the pyrazin-2-yloxy group.

Step 1: Sulfonation of 4-Hydroxybenzenesulfonyl Chloride

  • Starting Material : 4-Hydroxybenzenesulfonyl chloride.

  • Reaction : Convert the hydroxyl group to a good leaving group (e.g., tosylate or mesylate) via treatment with tosyl chloride or mesyl chloride in pyridine.

  • Substitution : Displace the leaving group with pyrazin-2-ol under basic conditions (e.g., K₂CO₃) to form the ether linkage.

Example Reaction Pathway :

4-Hydroxybenzenesulfonyl chlorideTosyl chloride4-Tosyloxybenzenesulfonyl chloridePyrazin-2-ol, K2CO34-(Pyrazin-2-yloxy)benzenesulfonyl chloride\text{4-Hydroxybenzenesulfonyl chloride} \xrightarrow{\text{Tosyl chloride}} \text{4-Tosyloxybenzenesulfonyl chloride} \xrightarrow{\text{Pyrazin-2-ol, K}2\text{CO}3} \text{4-(Pyrazin-2-yloxy)benzenesulfonyl chloride}

Step Conditions Yield Reference
TosylationTosyl chloride, pyridine, 0–5°C~80–90%
SubstitutionPyrazin-2-ol, K₂CO₃, DMF, 60–80°C~60–75%

Step 1: Diazotization of 4-Aminophenol

  • Starting Material : 4-Aminophenol.

  • Reaction : Convert the amine to a diazonium salt using NaNO₂ and HCl at low temperatures.

  • Sulfonylation : React the diazonium salt with thionyl chloride (SOCl₂) in the presence of CuCl as a catalyst to introduce the sulfonyl chloride group.

  • Etherification : Replace the diazonium group with pyrazin-2-ol via a nucleophilic substitution.

Example Reaction Pathway :

4-AminophenolNaNO2,HClDiazonium saltSOCl2,CuCl4-Chlorobenzenesulfonyl chloridePyrazin-2-olTarget compound\text{4-Aminophenol} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{SOCl}2, \text{CuCl}} \text{4-Chlorobenzenesulfonyl chloride} \xrightarrow{\text{Pyrazin-2-ol}} \text{Target compound}

Step Conditions Yield Reference
Diazotization0–5°C, HCl, NaNO₂~70–80%
SulfonylationSOCl₂, CuCl, 0°C~60–70%

Palladium-Catalyzed Coupling

For electron-deficient benzene rings, cross-coupling reactions enable direct attachment of the pyrazin-2-yloxy group.

Step 1: Halogenation of Benzenesulfonyl Chloride

  • Starting Material : Benzenesulfonyl chloride.

  • Reaction : Introduce a bromine or iodine at the para position using a directing group (e.g., nitro).

  • Coupling : Use a palladium catalyst (e.g., Pd(PPh₃)₄) and pyrazin-2-ol boronic acid in a Suzuki-Miyaura reaction.

Example Reaction Pathway :

Benzenesulfonyl chlorideBr2,FeBr34-Bromobenzenesulfonyl chloridePd(PPh3)4,Pyrazin-2-ol boronic acidTarget compound\text{Benzenesulfonyl chloride} \xrightarrow{\text{Br}2, \text{FeBr}3} \text{4-Bromobenzenesulfonyl chloride} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Pyrazin-2-ol boronic acid}} \text{Target compound}

Step Conditions Yield Reference
HalogenationBr₂, FeBr₃, 0–5°C~50–60%
CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C~70–80%

Key Challenges and Optimization

Regioselectivity

The sulfonyl chloride group is strongly electron-withdrawing, which directs incoming nucleophiles to the meta position. To achieve para substitution, directing groups (e.g., nitro) or coupling reagents must be employed.

Stability of Intermediates

Diazonium salts and sulfonyl chlorides are sensitive to moisture and heat. Reactions must be conducted under anhydrous conditions at controlled temperatures.

Catalyst Selection

For cross-coupling reactions, palladium catalysts (e.g., Pd(PPh₃)₄) or copper catalysts (e.g., CuI) improve yields but require inert atmospheres.

Comparative Analysis of Methods

Method Advantages Disadvantages
Sulfonation + SubstitutionHigh regioselectivity, scalableMulti-step, moderate yields
Diazonium Salt ApproachDirect sulfonylation, cost-effectiveSensitive intermediates, low yields
Palladium-CatalyzedOne-pot coupling, high efficiencyExpensive catalysts, complex setup

Chemical Reactions Analysis

Types of Reactions

4-(Pyrazin-2-yloxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in solvents like dichloromethane or acetonitrile, with bases such as triethylamine to neutralize the by-products.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Organic Synthesis

The compound serves as a key reagent in organic synthesis, particularly for creating sulfonamide derivatives. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing complex organic molecules. For instance, it has been used to prepare substituted N-(pyrazin-2-yl)benzenesulfonamides that exhibit antimicrobial properties .

Medicinal Chemistry

In medicinal chemistry, 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride plays a crucial role as an intermediate in the synthesis of pharmaceutical compounds. It has been investigated for its potential applications in treating infections caused by Mycobacterium tuberculosis and other pathogens. The compound's derivatives have shown promising activity against various bacterial strains, highlighting its importance in drug development .

Biological Studies

This compound is also utilized in biological research for modifying biomolecules. Its ability to form covalent bonds with nucleophiles allows researchers to study biological processes at a molecular level. For example, studies have indicated that sulfonamide derivatives can inhibit specific enzymes involved in metabolic pathways, providing insights into their mechanisms of action .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of substituted N-(pyrazin-2-yl)benzenesulfonamides demonstrated their antimicrobial efficacy against Mycobacterium tuberculosis. The research indicated that specific modifications to the pyrazine core influenced the compounds' activity levels, suggesting that structural variations can enhance therapeutic potential .

Case Study 2: Drug Development

Another investigation explored the use of this compound as a building block for developing new antitumor agents. The study reported that certain derivatives exhibited significant inhibitory effects on cancer cell lines, indicating their potential as lead compounds for further development .

Mechanism of Action

The mechanism of action of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.

Molecular Targets and Pathways

In biological systems, the compound can modify proteins and peptides by reacting with nucleophilic residues such as lysine or cysteine. This modification can alter the function or activity of the target biomolecule, providing insights into biological processes and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs include sulfonyl chlorides with varying substituents (e.g., pyrazole, acetylamino, or imidazo-triazine groups).

Compound Name Substituent Group Position Molecular Formula Molecular Weight Melting Point (°C) Density (g/cm³) Key Characteristics
4-(Pyrazin-2-yloxy)benzenesulfonyl chloride Pyrazin-2-yloxy (C₄H₃N₂O) Para C₁₀H₈ClN₃O₃S* ~285.7* N/A N/A Electron-withdrawing pyrazine enhances reactivity; potential drug intermediate.
4-(Acetylamino)benzenesulfonyl chloride Acetylamino (NHCOCH₃) Para C₈H₈ClNO₃S 233.67 Not reported N/A Synthesized via chlorosulfonic acid and N-phenylacetamide (85% yield); white powder .
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride 1-Methylpyrazole Meta C₁₀H₉ClN₂O₂S 256.71 76.5–78.5 N/A Meta-substitution reduces steric hindrance; commercial availability (97% purity) .
4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride Pyrazole (C₃H₃N₂) Para C₉H₇ClN₂O₂S 242.686 Not reported 1.46 Higher density due to pyrazole’s planar structure; used in heterocyclic chemistry .
4-Ethoxy-3-(imidazo-triazin-yl)benzenesulfonyl chloride Ethoxy-imidazo-triazine Para/Meta C₁₇H₁₉ClN₄O₄S 410.88 Not reported N/A Complex heterocyclic substituent; linked to phosphodiesterase inhibitor research .

Notes:

  • *Estimated molecular formula and weight for this compound based on pyrazine-2-yloxy substitution.
  • Pyrazine’s electron-withdrawing nature likely increases sulfonyl chloride reactivity compared to pyrazole or acetylamino analogs.
  • Imidazo-triazine derivatives () demonstrate the versatility of sulfonyl chlorides in targeting enzyme-active sites due to bulky substituents.

Key Research Findings

  • Reactivity Trends: Pyrazine- and pyrazole-substituted sulfonyl chlorides show higher reactivity in nucleophilic substitution reactions compared to acetylamino derivatives, attributed to the electron-deficient aromatic systems .
  • Synthetic Methods : Chlorosulfonation of pre-functionalized benzene rings (e.g., N-phenylacetamide in ) is a common route, though pyrazine-linked analogs may require specialized coupling reagents.
  • Stability : Pyrazine derivatives may exhibit reduced stability under humid conditions due to enhanced electrophilicity, necessitating anhydrous handling .

Biological Activity

4-(Pyrazin-2-yloxy)benzenesulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group, which imparts significant reactivity. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in drug development and biochemical research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C10_{10}H8_{8}ClN2_{2}O3_{3}S
  • Molecular Weight : Approximately 270.69 g/mol
  • Appearance : Crystalline solid
  • Solubility : Soluble in organic solvents; insoluble in water

The structure includes a pyrazin-2-yloxy moiety attached to a benzenesulfonyl chloride, contributing to its unique chemical properties and potential applications in research and industry .

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures have been investigated for their pharmacological effects. The presence of the sulfonyl chloride group enhances reactivity towards biological molecules, allowing for modifications that can influence biological pathways.

Similar Compounds and Their Activities

Research on related compounds provides insight into the potential activities of this compound. Notably, several substituted N-(pyrazin-2-yl)benzenesulfonamides have shown promising antimicrobial activity against Mycobacterium tuberculosis . The following table summarizes some relevant compounds and their biological activities:

Compound NameActivityReference
4-amino-N-(pyrazin-2-yl)benzenesulfonamideMIC = 6.25 μg/mL against M. tuberculosis
ZibotentanEndothelin receptor antagonist; antitumor
SulfapyrazineAntibacterial profile comparable to sulfadiazine
SulfaclozineAntiprotozoal for poultry coccidiosis

The mechanism of action for compounds like this compound often involves their ability to form covalent bonds with nucleophiles such as amino acids or other biomolecules. This reactivity is crucial for studying enzyme mechanisms or drug interactions, which can alter biological activity and therapeutic efficacy .

Case Studies and Research Findings

  • Antimicrobial Activity : A series of studies on substituted N-(pyrazin-2-yl)benzenesulfonamides indicated that structural modifications can significantly impact antimicrobial potency. For example, certain derivatives exhibited good antitubercular activity, suggesting that similar modifications to this compound could enhance its biological efficacy .
  • Target Identification : Research involving target fishing identified matrix metalloproteinase-8 as a potential target for compounds with similar structures, indicating a pathway for future exploration in therapeutic applications .
  • Pharmacological Applications : The broader category of sulfonamides, which includes compounds like this compound, is known for diverse biological activities including anti-tumoral, anti-inflammatory, and anti-infective properties . This suggests potential avenues for drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride, and what methodological considerations ensure high purity?

  • Answer : A common approach involves sulfonation of 4-(pyrazin-2-yloxy)benzene derivatives followed by chlorination. For example, sulfonic acid intermediates (e.g., 4-(dimethylamino)benzenesulfonic acid) can be treated with oxalyl chloride and catalytic DMF in dry dichloromethane at 0°C to yield sulfonyl chlorides . Purification via column chromatography (e.g., silica gel with petroleum ether/dichloromethane/diethylamine gradients) is critical to isolate the product in high purity . Ensure anhydrous conditions to minimize hydrolysis side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of:

  • Melting point analysis : Compare experimental values (e.g., 105–110°C for structurally similar sulfonyl chlorides ) with literature data.
  • Spectroscopy : 1^1H/13^13C NMR to confirm aromatic and pyrazine ring protons/carbons, and FT-IR to identify sulfonyl chloride (-SO2_2Cl) stretches (~1370–1350 cm1^{-1} and 1180–1160 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Answer : Store in airtight, moisture-free containers at –20°C to prevent hydrolysis. Use desiccants (e.g., silica gel) and avoid exposure to amines or alcohols, which can react with the sulfonyl chloride group . Monitor purity via periodic NMR or TLC.

Advanced Research Questions

Q. How do electronic effects of substituents on the pyrazine ring influence the reactivity of this compound in nucleophilic substitutions?

  • Answer : Electron-withdrawing groups (e.g., -CF3_3, -NO2_2) on the pyrazine ring increase electrophilicity at the sulfur atom, accelerating reactions with nucleophiles like amines or thiols. Conversely, electron-donating groups (e.g., -OCH3_3) reduce reactivity. Computational studies (DFT) can quantify charge distribution, while kinetic experiments (e.g., monitoring reaction rates with varying substituents) validate these effects .

Q. What analytical strategies resolve contradictions between experimental and theoretical spectral data for sulfonyl chloride derivatives?

  • Answer :

  • Cross-validate NMR/IR data with NIST Standard Reference Database entries for analogous compounds .
  • Employ 35^{35}Cl NMR to confirm sulfonyl chloride integrity, as impurities (e.g., hydrolyzed sulfonic acids) alter spectral profiles.
  • Use X-ray crystallography for unambiguous structural confirmation, particularly if steric hindrance or crystal packing effects distort spectroscopic predictions .

Q. How can researchers optimize reaction conditions for coupling this compound with sterically hindered amines?

  • Answer :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and stabilize transition states.
  • Base choice : Pyridine or DMAP can scavenge HCl, preventing side reactions.
  • Temperature control : Gradual warming (0°C → room temperature) improves yields for bulky amines, as excessive heat may degrade the sulfonyl chloride .

Q. What methodologies assess the hydrolytic stability of this compound in aqueous-organic solvent systems?

  • Answer : Conduct kinetic studies using HPLC or UV-Vis to monitor hydrolysis rates. For example:

  • Prepare solutions in acetonitrile/water mixtures (varying pH).
  • Track disappearance of the sulfonyl chloride peak (e.g., HPLC retention time) and correlate with pseudo-first-order rate constants .

Q. How can computational modeling predict the regioselectivity of this compound in multi-step syntheses?

  • Answer : Use density functional theory (DFT) to calculate transition state energies for potential reaction pathways. For instance, model interactions between the sulfonyl chloride and nucleophiles to identify favored attack sites (e.g., sulfur vs. pyrazine nitrogen). Validate predictions with experimental product ratios from LC-MS analyses .

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